molecular formula C19H23NO2 B3957599 2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide

2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B3957599
M. Wt: 297.4 g/mol
InChI Key: AJYVTJAEMTVVBB-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxyphenyl group and a phenylbutan-2-yl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxyphenylacetic acid and 4-phenylbutan-2-amine.

    Amidation Reaction: The carboxylic acid group of 2-methoxyphenylacetic acid reacts with the amine group of 4-phenylbutan-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(4-phenylbutan-2-yl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)ethylamine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects.

    Chemical Reactions: The compound’s functional groups can participate in various chemical reactions, influencing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenyl)acetamide: Lacks the phenylbutan-2-yl group, making it less complex.

    N-(4-phenylbutan-2-yl)acetamide: Lacks the methoxyphenyl group, affecting its chemical properties.

    2-(2-hydroxyphenyl)-N-(4-phenylbutan-2-yl)acetamide: Contains a hydroxyl group instead of a methoxy group, altering its reactivity.

Uniqueness

2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide is unique due to the presence of both the methoxyphenyl and phenylbutan-2-yl groups, which confer specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15(12-13-16-8-4-3-5-9-16)20-19(21)14-17-10-6-7-11-18(17)22-2/h3-11,15H,12-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYVTJAEMTVVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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